molecular formula C17H24F2N2O2 B2658489 tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate CAS No. 328083-90-5

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2658489
CAS No.: 328083-90-5
M. Wt: 326.388
InChI Key: XVMIRGJDFXYADQ-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H24F2N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl carbamate group and a 3,4-difluorobenzyl group.

Preparation Methods

Chemical Reactions Analysis

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl 1-(3,4-dichlorobenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(3,4-dimethylbenzyl)piperidin-4-ylcarbamate

These compounds share a similar core structure but differ in the substituents on the benzyl group.

Properties

IUPAC Name

tert-butyl N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(18)15(19)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMIRGJDFXYADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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